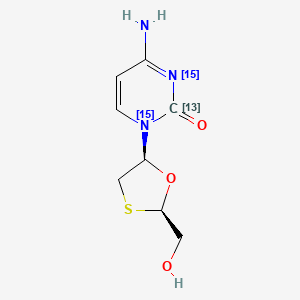

Lamivudine-15N2,13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lamivudine-15N2,13C is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C) . Lamivudine itself is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The isotopic labeling allows for detailed pharmacokinetic and pharmacodynamic studies, enabling researchers to trace the compound through various metabolic processes without interference from other biological molecules .

Métodos De Preparación

The preparation of Lamivudine-15N2,13C involves the synthesis of lamivudine followed by the incorporation of isotopic labelsThe isotopic labeling is achieved by using nitrogen-15 and carbon-13 labeled precursors during the synthesis . Industrial production methods involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Lamivudine-15N2,13C undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry and Reaction Mechanisms

Lamivudine-15N2,13C is utilized in chemical research to study reaction mechanisms and kinetics. The isotopic labeling allows scientists to trace the pathways of chemical reactions involving lamivudine, providing insights into its behavior under different conditions. This application is crucial for understanding how lamivudine interacts with other compounds and identifying optimal reaction conditions.

Pharmacokinetic Studies

In pharmacokinetics, this compound plays a pivotal role in understanding the absorption, distribution, metabolism, and excretion (ADME) of lamivudine in biological systems. Researchers use this compound to measure how the drug behaves within the body, including its half-life and interaction with other medications. This information is vital for optimizing dosing regimens and improving therapeutic outcomes.

Metabolic Pathway Tracing

The stable isotopes in this compound enable detailed studies of metabolic pathways. By analyzing biological samples treated with this compound, researchers can trace the metabolic fate of lamivudine, identifying its metabolites and understanding their roles in therapeutic efficacy and safety. This application is particularly significant in developing combination therapies where drug interactions may alter metabolism.

Interaction Studies

This compound is also employed in studies investigating drug-drug interactions. By using this labeled variant, researchers can assess how concurrent medications affect the metabolism of lamivudine. Such studies are essential for ensuring the safety and effectiveness of combination therapies commonly used in HIV treatment.

Cell Culture Experiments

In vitro experiments utilizing this compound allow scientists to explore the mechanisms of action against viral infections. By monitoring how the labeled drug integrates into viral components during replication, researchers can gain insights into its inhibitory effects on reverse transcriptase activity and overall viral replication dynamics.

Quality Control in Pharmaceutical Development

The compound is also applied in quality control processes within pharmaceutical manufacturing. Its isotopic labeling provides a reference standard for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the reliability and accuracy of drug formulations.

Stability Studies

Stability studies are crucial for determining how lamivudine behaves under various storage conditions. Research has shown that this compound maintains stability over time when subjected to thermal stress or varying environmental conditions. These findings are essential for establishing shelf-life and storage guidelines for pharmaceutical products containing lamivudine.

- Pharmacokinetic Investigation : A study explored the pharmacokinetics of this compound in patients undergoing antiretroviral therapy. The research demonstrated that the isotopically labeled compound provided clearer insights into drug absorption patterns compared to non-labeled forms .

- Metabolic Pathway Analysis : Another investigation utilized this compound to trace its metabolic pathways in liver cells. The results revealed critical details about the formation of active metabolites that contribute to lamivudine's antiviral efficacy .

- Drug Interaction Research : A comprehensive study assessed how co-administered antiretrovirals affected the metabolism of this compound. Findings indicated significant alterations in metabolic rates when combined with certain drugs, highlighting the importance of these interactions in clinical settings .

Mecanismo De Acción

Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination . This mechanism effectively inhibits viral replication, making it a potent antiviral agent .

Comparación Con Compuestos Similares

Lamivudine-15N2,13C can be compared with other nucleoside reverse transcriptase inhibitors (NRTIs) such as:

Zidovudine: Another NRTI used in the treatment of HIV.

Emtricitabine: Similar to lamivudine but with a longer half-life, allowing for less frequent dosing.

Tenofovir: A nucleotide analogue with a different mechanism of action, often used in combination with lamivudine.

Actividad Biológica

Lamivudine-15N2,13C is a stable isotope-labeled variant of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and hepatitis B virus (HBV) infections. This compound's biological activity is crucial for understanding its pharmacodynamics, pharmacokinetics, and therapeutic applications.

Lamivudine functions by mimicking the natural nucleoside deoxycytidine, which allows it to be incorporated into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral replication. This compound retains this mechanism due to its structural similarity to lamivudine but offers enhanced analytical capabilities through stable isotope labeling.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics: this compound exhibits potent antiviral activity against both HIV and HBV. It has been shown to reduce viral loads significantly and increase CD4+ T cell counts in patients. The compound's low IC50 values indicate high efficacy against various strains of these viruses.

Pharmacokinetics: The pharmacokinetic profile of this compound allows for effective oral administration. Studies have demonstrated that the compound is well absorbed, with peak plasma concentrations occurring within 1 to 3 hours post-administration. The half-life of lamivudine is approximately 5 to 7 hours, allowing for once or twice-daily dosing regimens.

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of lamivudine in treating HIV and HBV:

- HIV Treatment Efficacy: In a study involving HIV-positive patients, lamivudine was administered as part of a combination therapy regimen. Results indicated a significant reduction in viral load after 24 weeks of treatment, with most patients achieving undetectable levels of HIV RNA.

- HBV Treatment Outcomes: A clinical trial assessing the use of lamivudine for chronic HBV infection demonstrated that patients experienced a marked decrease in serum HBV DNA levels and improved liver function tests after 48 weeks of therapy.

- Resistance Patterns: Research has shown that while lamivudine is effective, resistance can develop rapidly if used as monotherapy. The M184V mutation in the reverse transcriptase gene is commonly associated with lamivudine resistance. Therefore, it is recommended to use lamivudine in combination with other antiretroviral agents to mitigate this risk.

Comparative Analysis

The following table compares this compound with other antiviral agents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C8H10N2O3S | 229.25 | NRTI; effective against HIV and HBV |

| Emtricitabine | C8H10FN3O3S | 247.25 | Similar mechanism; potent HIV inhibitor |

| Tenofovir | C9H14N5O4P | 287.24 | Nucleotide analog; broader antiviral activity |

| Abacavir | C13H18N6O3S | 286.38 | Unique structure; used for resistant HIV strains |

Propiedades

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-PIAXYVKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.